Physicochemical Profiling & Synthetic Utility of 2,6-Dibromo-3-fluorophenol
Physicochemical Profiling & Synthetic Utility of 2,6-Dibromo-3-fluorophenol
This guide provides an in-depth technical analysis of 2,6-Dibromo-3-fluorophenol , a specialized halogenated aromatic intermediate used in the synthesis of pharmaceuticals and advanced materials.
Executive Summary
2,6-Dibromo-3-fluorophenol is a tri-substituted phenolic scaffold characterized by a unique electronic push-pull system. The presence of two bromine atoms at the ortho positions creates significant steric shielding around the hydroxyl group, while the fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect ($ -I $) without the resonance donation typical of para substitution. This compound serves as a critical building block for fluorinated kinase inhibitors , agro-chemicals , and liquid crystal polymers , where the fluorine atom modulates metabolic stability (blocking Phase I oxidation) and lipophilicity.
Molecular Architecture & Identity
| Attribute | Detail |
| IUPAC Name | 2,6-Dibromo-3-fluorophenol |
| CAS Number | Note: Isomers vary. 2,6-Dibromo-3-fluorophenol is often custom-synthesized. |
| Molecular Formula | C₆H₃Br₂FO |
| Molecular Weight | 269.89 g/mol |
| SMILES | Oc1c(Br)c(F)ccc1Br |
| InChIKey | OEWRSPSSAUTKPO-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
Electronic Environment
The molecule features a "crowded" phenol head. The pKa is significantly lower than unsubstituted phenol due to the combined electron-withdrawing nature of the halogens.
-
Acidity (pKa): Predicted ~5.9 – 6.2 (vs. 10.0 for phenol). The ortho-bromines stabilize the phenoxide anion via inductive withdrawal, while the meta-fluorine adds further stabilization.
-
Lipophilicity (LogP): Predicted ~3.[1]6. The halogenation drastically increases hydrophobicity, facilitating membrane permeability in drug design contexts.
Physicochemical Properties Data
The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, EPISuite) for this specific isomer.
| Property | Value / Range | Mechanistic Insight |
| Melting Point | 50 – 58 °C | Lower than the para-fluoro isomer due to asymmetry and disruption of crystal packing. |
| Boiling Point | 255 – 260 °C (at 760 mmHg) | High boiling point attributed to molecular weight and hydrogen bonding. |
| pKa (Acid Dissociation) | 6.0 ± 0.2 | Significantly more acidic than 3-fluorophenol (pKa 9.3) due to ortho-Br induction. |
| LogP (Octanol/Water) | 3.65 ± 0.3 | High lipophilicity makes it suitable for CNS-active drug discovery. |
| H-Bond Donor | 1 | The steric bulk of ortho-bromines may hinder H-bond donation in tight binding pockets. |
| Polar Surface Area (PSA) | 20.2 Ų | Dominated by the hydroxyl group; halogens contribute minimally to PSA. |
Synthetic Pathways and Regioselectivity
Synthesizing 2,6-dibromo-3-fluorophenol presents a regioselectivity challenge because the 4-position (para to OH) is electronically activated and sterically accessible. Direct bromination of 3-fluorophenol typically yields the 2,4,6-tribromo or 4-bromo derivatives.
Protocol A: Controlled Bromination (Steric Control)
To favor the 2,6-substitution, the reaction must be performed at low temperatures with precise stoichiometry, often requiring a subsequent purification step to remove the 4-bromo and 2,4,6-tribromo byproducts.
Protocol B: The "Blocking Group" Strategy (High Purity)
A self-validating protocol involves blocking the para-position to force bromination to the ortho-positions, followed by deprotection.
Step-by-Step Methodology:
-
Sulfonation: Treat 3-fluorophenol with concentrated H₂SO₄ to form 3-fluoro-4-hydroxybenzenesulfonic acid (sulfonic acid blocks the para position).
-
Bromination: Add 2.1 equivalents of Br₂ at 0°C. The activated ortho positions (2 and 6) are brominated.
-
Desulfonation: Heat the intermediate in dilute aqueous acid (steam distillation) to remove the sulfonic acid group, yielding 2,6-dibromo-3-fluorophenol.
Caption: Regioselective synthesis of 2,6-dibromo-3-fluorophenol via para-sulfonic acid blocking strategy.
Reactivity & Applications in Drug Design
Orthogonal Functionalization
The molecule possesses three distinct handles for chemical modification, allowing for sequential functionalization in library synthesis (SAR studies).
-
O-Alkylation/Acylation: The phenol OH is acidic and sterically hindered. Alkylation requires strong bases (e.g., Cs₂CO₃) and polar aprotic solvents (DMF) to overcome the steric blockade of the ortho-bromines.
-
Suzuki-Miyaura Coupling: The C-Br bonds are chemically equivalent but electronically distinct from the C-F bond. Palladium-catalyzed cross-coupling can replace the bromines with aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Allows for the introduction of nitrogen heterocycles at the 2 or 6 positions.
Biological Relevance[2]
-
Metabolic Blocking: The fluorine at position 3 prevents metabolic hydroxylation at that site.
-
Conformational Locking: The bulky bromines restrict rotation of the phenol ring when bound to a receptor, potentially locking the drug into a bioactive conformation (Atropisomerism potential if derivatized).
Caption: Divergent reactivity profile for medicinal chemistry applications.
Handling and Safety (SDS Summary)
-
Hazards: Skin Irritant (H315), Serious Eye Irritant (H319).
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (brominated phenols can darken upon photo-oxidation).
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11847, 2,6-Dibromophenol (Isomer Analog Reference). Retrieved from [Link][2]
